Cassaine hydrochloride
Description
Historical Context and Discovery
Cassaine hydrochloride, a derivative of the cassaine diterpenoid alkaloid, traces its origins to the Erythrophleum genus of the Fabaceae family. The parent compound, cassaine, was first isolated in 1935 by G. Dalma from Erythrophleum guineense, a tree native to West Africa. Historically, cassaine-containing extracts were used by African tribes as ordeal poisons and arrow toxins due to their potent cardiotoxic effects. The hydrochloride salt form, synthesized to enhance solubility and stability for pharmacological studies, emerged later as a focus of structural and biological investigations. Early research highlighted its Na+/K+-ATPase inhibitory activity, drawing parallels to cardiac glycosides like digitoxin.
Taxonomic Classification within Cassaine-Type Diterpenoid Alkaloids
This compound belongs to the cassaine-type diterpenoid alkaloids, characterized by a tricyclic diterpene core (podocarpane skeleton) and an aminoethyl ester side chain. Key structural features include:
- Tricyclic framework : A perhydrophenanthrene system with methyl and hydroxyl substitutions at C-3, C-14, and C-7.
- Aminoethyl ester group : A 2-(dimethylamino)ethyl moiety esterified to the diterpene carboxylic acid.
This class is taxonomically distinct from other diterpenoids due to its unique combination of a diterpene backbone and alkaloidal nitrogen. Cassaine derivatives are further categorized into ester amines (e.g., cassaine) and amides (e.g., nor-cassamidine), with the hydrochloride form representing a cationic salt of the former.
Research Significance in Natural Product Chemistry
This compound has garnered attention for its multifaceted bioactivities:
- Antitumor potential : Inhibits angiogenesis by disrupting VEGF-induced eNOS phosphorylation and HSP90-eNOS interaction in endothelial cells.
- Cytotoxic effects : Demonstrates IC50 values of 2.87–3.66 μM against lung (A549) and breast (MCF-7) cancer cells.
- Antiprotozoal activity : Active against Leishmania donovani and Trypanosoma brucei brucei, with IC50 values comparable to reference drugs.
Mechanistic studies reveal its role as a Na+/K+-ATPase inhibitor, modulating ion transport and cardiac muscle contraction. Synthetic efforts, such as the enantioselective total synthesis of (+)-cassaine, underscore its value in exploring structure-activity relationships.
Molecular Identity and Registration
This compound is systematically characterized as follows:
| Property | Detail |
|---|---|
| IUPAC Name | 2-(Dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-decahydrophenanthren-2-ylidene]acetate hydrochloride |
| Molecular Formula | C24H40ClNO4 |
| Molecular Weight | 442.0 g/mol |
| CAS Registry Number | 33445-03-3 |
| PubChem CID | 6438063 |
| ChEMBL ID | CHEMBL2109363 |
Properties
CAS No. |
33445-03-3 |
|---|---|
Molecular Formula |
C24H40ClNO4 |
Molecular Weight |
442 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2E)-2-(7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene)acetate;hydrochloride |
InChI |
InChI=1S/C24H39NO4.ClH/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4;/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3;1H/b16-13+; |
InChI Key |
UQNFMXUHEOLGBU-ZUQRMPMESA-N |
SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl |
Isomeric SMILES |
CC\1C2C(CC/C1=C\C(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl |
Related CAS |
468-76-8 (Parent) |
Synonyms |
cassaine cassaine hydrochloride cassaine sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Comparison with Erythrophleum Alkaloids
Cassaine hydrochloride shares functional similarities with other Erythrophleum alkaloids, such as nor-cassaidine hydrochloride, coumingine hydrochloride, and erythrophleine sulfate. Key differences lie in their dose-response profiles and cardiac safety:
| Compound | Minimal Positive Inotropic Dose (mg/kg) | Minimal Arrhythmia Dose (mg/kg) | Therapeutic Index (Ratio) |
|---|---|---|---|
| This compound | 0.05 | 0.20 | 4.0 |
| Nor-cassaidine HCl | 0.06 | 0.25 | 4.2 |
| Coumingine hydrochloride | 0.04 | 0.12 | 3.0 |
| Erythrophleine sulfate | 0.03 | 0.09 | 3.0 |
Data sourced from canine heart-lung preparation studies .
Cassaine and nor-cassaidine exhibit higher therapeutic indices (4.0–4.2) than coumingine and erythrophleine sulfate (3.0), indicating a broader safety margin for inotropic effects. Notably, erythrophleic acid (a non-alkaloid derivative) lacks cardiac activity even at 100× the effective dose of erythrophleine sulfate, underscoring the importance of the alkaloid backbone .
Structural and Functional Comparison with Other Hydrochloride Salts
Hydrochloride salts are widely used in pharmaceuticals to improve bioavailability. Below is a comparison of this compound with other clinically relevant hydrochlorides:
| Compound | Molecular Formula | CAS Number | Primary Application | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not specified* | Not provided | Cardiac stimulant | Alkaloid (amine, diterpene) |
| Clonidine hydrochloride | C₉H₉Cl₂N₃·HCl | 4205-91-8 | Antihypertensive (α₂-agonist) | Imidazoline, dichlorophenyl |
| Tetracycline hydrochloride | C₂₂H₂₄N₂O₈·HCl | 64-75-5 | Antibiotic | Tetracyclic naphthacene |
| Guanidine hydrochloride | CH₅N₃·HCl | 50-01-1 | Protein denaturant | Guanidine (amine) |
| L-lysine hydrochloride | C₆H₁₄N₂O₂·HCl | 657-27-2 | Dietary supplement | Amino acid (α-amine, carboxyl) |
Key Observations:
- Mechanistic Diversity : Unlike clonidine (CNS-acting antihypertensive) or tetracycline (antibiotic), cassaine directly modulates cardiac muscle contractility .
- Solubility: All hydrochlorides exhibit improved water solubility compared to their free bases, facilitating intravenous administration (e.g., cassaine in cardiac studies) .
- Safety Profiles : Cassaine’s therapeutic index (4.0) surpasses clonidine’s narrow margin (risk of rebound hypertension) and tetracycline’s dose-dependent toxicity (e.g., hepatotoxicity) .
Physicochemical Properties
Hydrochloride salts generally share high melting points and ionic solubility. For example:
Preparation Methods
Condensation-Etherification Pathways
Cloperastine hydrochloride synthesis typically involves a two-step process: (1) condensation/etherification of 4-chlorodiphenylmethanol (compound IV) with N-(2-chloroethyl)piperidine (compound III) to form intermediate II, followed by (2) salification with HCl.
Condensation Reaction Optimization
The condensation step employs aprotic solvents (e.g., dichloromethane, ethyl acetate) and acid-binding agents (triethylamine, potassium carbonate) to neutralize HCl byproducts, driving the reaction toward completion. Example 1 demonstrates a 91.2% yield using dichloromethane and triethylamine at 30–40°C for 5 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Enhances reaction homogeneity |
| Temperature | 30–40°C | Balances kinetics and side reactions |
| Molar Ratio (IV:III) | 1:1 | Minimizes unreacted intermediates |
Etherification Alternatives
Alternative routes use etherification reagents (H₂SO₄, HCl) in toluene or cyclohexane. Example 3 achieves 84.6% yield via sulfuric acid-mediated etherification at 100–110°C, though prolonged heating risks decomposition.
Salification and Crystallization
Industrial-Scale Production of Cysteamine Hydrochloride
Two-Step Recrystallization Refinement
Crude cysteamine hydrochloride (93–95% purity) undergoes recrystallization in ethanol/HCl mixtures to achieve pharmacopeial-grade material (>98%). Patent CN109503441B details a vacuum evaporation step to concentrate HCl (10–15 wt%), creating a supersaturated solution for controlled crystallization.
Supersaturation Dynamics
Maintaining HCl concentration between 10–15 wt% during cooling (10–15°C) prevents premature nucleation. Seed crystals (0.5–1.0 wt%) reduce induction time and improve crystal size distribution:
| Crystallization Parameter | Value | Outcome |
|---|---|---|
| Seed Crystal Loading | 0.5–1.0 wt% | Narrower particle size distribution |
| Cooling Rate | 1°C/hour | 98.2% purity, 89% yield |
Solvent Recycling and Waste Mitigation
Mother liquor recycling reduces raw material consumption by 22–30%. However, residual ethanolamine derivatives require activated carbon treatment to prevent impurity carryover.
Comparative Analysis of Hydrochloride Synthesis Strategies
Reaction Efficiency Metrics
Cloperastine and cysteamine syntheses exemplify divergent approaches:
| Metric | Cloperastine | Cysteamine |
|---|---|---|
| Overall Yield | 84.6–91.2% | 85–89% |
| Purity Post-Crystallization | 99.7–99.8% | 98.0–98.5% |
| Energy Consumption | Moderate (40–110°C) | High (vacuum evaporation) |
Advanced Purification Techniques
Particle Engineering
Jet milling of cysteamine crystals achieves target particle sizes (D90 <50 μm) for tablet compression. Excessive comminution, however, increases electrostatic charge, complicating blending operations.
Regulatory and Quality Considerations
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Cassaine hydrochloride with high purity for pharmacological studies?
- Methodological Answer : Synthesis should involve stepwise purification, such as recrystallization using ethanol-water mixtures, followed by HPLC (High-Performance Liquid Chromatography) to verify purity (>98%). Safety protocols must include handling in fume hoods due to hydrochloride’s corrosive nature, referencing Material Safety Data Sheets (MSDS) for hazard mitigation . For structural confirmation, combine NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy) to cross-validate functional groups and molecular integrity .
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH (International Council for Harmonisation) guidelines (e.g., 40°C/75% RH for 6 months) with periodic analysis via mass spectrometry and XRD (X-ray Diffraction) to detect degradation products. Include pH-dependent solubility tests to assess hydrolytic stability .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer : Standardize cell-based assays (e.g., IC50 determinations) using triplicate runs with internal controls (e.g., reference inhibitors). Validate assay conditions (e.g., temperature, serum concentration) through pre-experimental optimization, as outlined in pharmacological validation frameworks .
Advanced Research Questions
Q. What experimental design strategies minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, molar ratios). Use ANOVA (Analysis of Variance) to identify critical factors affecting yield and purity, followed by response surface methodology (RSM) for process refinement . Cross-validate results with independent batches and third-party analytical labs .
Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?
- Methodological Answer : Conduct species-specific PK studies (rodent vs. non-rodent) with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) quantification. Compare bioavailability under fed/fasted states and use compartmental modeling to reconcile interspecies differences. Meta-analysis of existing literature can identify confounding variables (e.g., formulation excipients) .
Q. What methodologies resolve contradictions in this compound’s mechanism of action (MOA) studies?
- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to validate target pathways. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition) to confirm specificity. Publish negative results to reduce publication bias .
Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors. Validate in silico predictions with SAR (Structure-Activity Relationship) studies, prioritizing derivatives with lower predicted toxicity (ADMET profiling) . Experimental validation via in vitro cytotoxicity assays is essential .
Tables: Key Data from Relevant Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
